molecular formula C20H18N2O B15284358 (6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one

(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one

Cat. No.: B15284358
M. Wt: 302.4 g/mol
InChI Key: GYJYGBAGTYUELC-UHFFFAOYSA-N
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Description

The compound (6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one features a conjugated cyclohexadienone core with a hydrazinylidene group at position 6 and a phenyl substituent at position 4. The (6E)-configuration ensures planar geometry, critical for π-conjugation and electronic delocalization. Structural determination of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .

Properties

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(3,4-dimethylphenyl)diazenyl]-4-phenylphenol

InChI

InChI=1S/C20H18N2O/c1-14-8-10-18(12-15(14)2)21-22-19-13-17(9-11-20(19)23)16-6-4-3-5-7-16/h3-13,23H,1-2H3

InChI Key

GYJYGBAGTYUELC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 3,4-dimethylaniline to form the corresponding nitro compound. This is then reduced to the amine, which undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybiphenyl under alkaline conditions to yield the target compound .

Industrial Production Methods

In industrial settings, the production of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible redox reactions, making it useful in various applications. The compound can also form stable complexes with metal ions, which is beneficial in catalysis and material science .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Hydrazinylidene Substituents

(6E)-6-[(2-Phenylhydrazin-1-yl)methylidene]cyclohexa-2,4-dien-1-one
  • Key Differences : Replaces the 3,4-dimethylphenyl group with a simple phenyl substituent.
  • Impact: Steric Effects: Reduced steric hindrance due to the absence of methyl groups may enhance solubility in polar solvents.
  • Bioactivity : Phenyl-substituted analogs are often explored for antimicrobial properties, though methyl groups may improve binding to hydrophobic targets .

Analogues with Varying Core Substituents

6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
  • Key Differences: Features a nitro group (electron-withdrawing) at position 4 instead of phenyl and a hydroxy-methylanilino group on the hydrazinylidene moiety.
  • Impact: Reactivity: The nitro group stabilizes the enone system through resonance, increasing electrophilicity. Solubility: Hydroxy groups improve aqueous solubility, while nitro groups may enhance oxidative stability.
  • Research Findings: Studies on nitro-substituted cyclohexadienones suggest applications in catalysis and photochemistry due to their redox-active nature .

Heterocyclic Analogues

Dihydroisoquinoline Derivatives (e.g., 6h: (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone)
  • Key Differences: Replaces the cyclohexadienone core with a dihydroisoquinoline scaffold.
  • Impact: Aromaticity: The isoquinoline core provides extended aromaticity, altering electronic properties and binding affinity. Bioactivity: Isoquinoline derivatives are frequently associated with alkaloid-like bioactivities, including antimalarial and anticancer effects, contrasting with the hydrazinylidene focus of the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Substituents (Position) Key Properties
(6E)-6-[(3,4-Dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one Cyclohexadienone 4-Ph, 6-(3,4-diMePh) High lipophilicity, planar conjugation
(6E)-6-[(2-Phenylhydrazin-1-yl)methylidene]cyclohexa-2,4-dien-1-one Cyclohexadienone 6-Ph Improved solubility, reduced sterics
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one Cyclohexadienone 4-NO₂, 6-(OH-5-MeAnilino) Redox-active, polar
(6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone Dihydroisoquinoline 1-Ph, 2-(PhCO), 6,7-diOMe Aromatic, bioactive scaffold

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